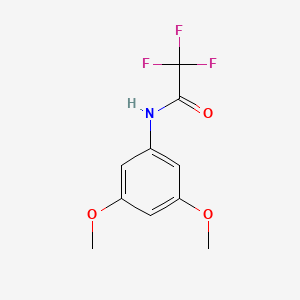

N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide

Description

N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide is a trifluoroacetamide derivative featuring a 3,5-dimethoxyphenyl substituent. It is synthesized via the reaction of 3,5-dimethoxyaniline with trifluoroacetic anhydride or related acylating agents, achieving yields of ~92% under optimized conditions . The compound’s structure is characterized by two methoxy groups at the meta positions of the aromatic ring and a strongly electron-withdrawing trifluoroacetamide group. This combination of substituents influences its electronic properties, solubility, and reactivity, making it a subject of interest in medicinal and agrochemical research.

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-16-7-3-6(4-8(5-7)17-2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVIFDIYLLRZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3,5-dimethoxyaniline with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

3,5-dimethoxyaniline+trifluoroacetic anhydride→this compound

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures to increase the reaction rate, followed by purification through recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives and other substituted phenyl compounds.

Scientific Research Applications

Therapeutic Applications

The compound is primarily recognized for its potential as a selective agonist for serotonin receptors, particularly the 5-HT2A receptor. Research indicates that compounds with similar structures have shown promise in treating various psychiatric disorders.

- Psychoactive Properties : Compounds related to N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide have been studied for their psychoactive effects. These properties are attributed to their ability to act as agonists at serotonin receptors, which play a crucial role in mood regulation and cognitive functions .

- Potential in Treating Depression and Anxiety : Clinical trials have highlighted the efficacy of serotonin receptor agonists in alleviating symptoms of depression and anxiety. The structural modifications of compounds like this compound may enhance their therapeutic profiles .

Synthesis Methodologies

The synthesis of this compound involves several key steps that can be optimized for yield and purity. The following table summarizes common synthetic routes:

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the methoxy groups significantly influence receptor affinity and selectivity.

- Role of Methoxy Groups : The presence of methoxy groups on the phenyl ring enhances binding affinity to the 5-HT2A receptor. Removal or alteration of these groups leads to a marked decrease in activity .

- Fluorination Effects : The trifluoroacetamide moiety contributes to lipophilicity and membrane permeability. This characteristic is vital for CNS-targeted compounds as it affects their bioavailability and distribution within the body .

Case Studies

Several studies have documented the pharmacological effects and potential applications of compounds related to this compound:

- A study investigating the effects of various substituted phenylpiperidines demonstrated that specific substitutions could enhance selectivity for 5-HT2A over other serotonin receptors. The findings suggest that further exploration of derivatives could lead to more effective treatments for psychiatric disorders .

- Another research project focused on the synthesis and evaluation of related compounds indicated promising results in modulating serotonin signaling pathways. These results underscore the importance of structural optimization in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and the acyl group significantly alter the compound’s behavior. Key comparisons include:

Table 1: Substituent Impact on Molecular Properties

Key Findings :

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) enhance solubility in polar solvents compared to chloro or trifluoromethyl substituents (electron-withdrawing), which increase lipophilicity and insecticidal potency .

- Crystal Packing : Meta-substituted analogs like N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide exhibit distinct crystal geometries due to steric and electronic effects, with some structures containing asymmetric units .

Table 2: Bioactivity Comparison of Trifluoroacetamide Derivatives

Key Findings :

Key Findings :

- Yield Optimization : The target compound’s synthesis achieves a high yield (~92%), outperforming palladium-catalyzed reactions (e.g., 45% for styryl derivatives) .

- Stability : The trifluoroacetamide group resists hydrolysis better than trichloro analogs, which may degrade under acidic or basic conditions .

Biological Activity

N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a trifluoroacetamide functional group attached to a dimethoxy-substituted phenyl ring. The presence of the trifluoroacetamide moiety is expected to enhance its lipophilicity and interaction with biological membranes, which may influence its pharmacological properties.

The mechanism of action for this compound is thought to involve interactions with various biomolecular targets. The trifluoroacetyl group may increase the compound's binding affinity to specific enzymes or receptors, thereby modulating their activity. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with target proteins or enzymes, potentially leading to significant biological effects.

1. Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell growth in models of CNS cancer and renal cancer . The antiproliferative effects are often assessed using the NCI-60 cell line screen.

2. Neuroprotective Properties

The compound has been investigated for its neuroprotective effects. It has been shown to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer’s disease (AD). Inhibition of nSMase2 can reduce exosome secretion from the brain and potentially mitigate the progression of AD pathology .

3. Interaction with Serotonin Receptors

This compound has been studied for its agonistic activity at serotonin receptors. Specifically, it shows selectivity towards the 5-HT2A receptor, which is involved in various neurological processes including mood regulation and cognition . This interaction suggests potential applications in treating mood disorders and other psychiatric conditions.

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating a series of dimethoxyphenyl derivatives for anticancer activity, this compound was found to exhibit significant inhibition of cell proliferation in renal cancer cell lines. The study utilized the NCI-60 cell line screen to assess its efficacy against multiple cancer types .

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In another study focusing on Alzheimer’s disease models, this compound demonstrated the ability to inhibit nSMase2 effectively. This inhibition correlated with reduced exosome release from neuronal cells and improved cognitive outcomes in treated mice .

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Montenarh et al. | Antiproliferative effects | Significant inhibition in CNS cancer cell lines |

| Research on nSMase2 | Neuroprotective properties | Inhibition led to reduced exosome release and cognitive improvement |

| Serotonin receptor studies | Receptor interaction | Selective agonism at 5-HT2A receptor |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide, and how can reaction efficiency be maximized?

- Methodological Answer : The compound is typically synthesized via acylation of 3,5-dimethoxyaniline with trifluoroacetic anhydride or trifluoroacetyl chloride. Key steps include:

- Using anhydrous conditions to minimize hydrolysis of the acylating agent.

- Monitoring reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase .

- Optimizing temperature (40–60°C) and reaction time (4–6 hours) to achieve yields >90% .

- Purification via recrystallization in ethanol or column chromatography for higher purity.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals distinct signals for methoxy groups (δ 3.75–3.85 ppm) and aromatic protons (δ 6.3–6.8 ppm). ¹⁹F NMR confirms the trifluoroacetyl group (δ -70 to -75 ppm) .

- IR Spectroscopy : Strong absorption bands at ~1680–1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the molecular formula C₁₀H₁₀F₃NO₃ (e.g., [M+H]⁺ at m/z 250.07) .

Advanced Research Questions

Q. How can this compound serve as an intermediate in synthesizing bioactive molecules?

- Methodological Answer : The trifluoroacetyl group acts as a protective group for amines, enabling selective functionalization. For example:

- Peptide Analog Synthesis : React with Boc-protected amino acids under coupling agents (e.g., HATU/DIPEA) to generate amide bonds .

- Heterocyclic Derivatives : Use Pd-catalyzed cross-coupling reactions to introduce aryl/heteroaryl groups at the aromatic ring .

- Kinetic Studies : Monitor deprotection rates under acidic conditions (e.g., TFA/DCM) to optimize reaction timelines .

Q. How do structural modifications of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The trifluoroacetyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Compare reaction rates with non-fluorinated analogs using UV-Vis kinetics .

- Steric Considerations : Substituents on the phenyl ring (e.g., methoxy vs. nitro groups) alter accessibility. Conduct Hammett studies to correlate substituent σ values with reaction rates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and stabilize transition states in SN2 mechanisms .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Parameter Screening : Use design-of-experiments (DoE) to test variables (e.g., molar ratios, solvent purity, catalyst loading). For instance, Evid. 6 reports 92% yield with trifluoroacetyl chloride vs. lower yields with alternative acylating agents .

- Analytical Validation : Compare HPLC purity data across methods; impurities may arise from unreacted 3,5-dimethoxyaniline or hydrolysis byproducts .

- Reproducibility Protocols : Standardize anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂/Ar) to minimize variability .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The trifluoroacetyl group may form hydrogen bonds with active-site residues .

- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ) with bioactivity data from analogues in Evid. 14 and 17 .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS to identify key binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.